molecular formula C20H18N2O5 B2609506 (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 389075-36-9

(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2609506
CAS No.: 389075-36-9
M. Wt: 366.373
InChI Key: IAZPFPBGVDYSMI-XDOYNYLZSA-N
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Description

The compound (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide belongs to the 2-imino-2H-chromene-3-carboxamide family, characterized by a chromene backbone substituted with methoxy, imino, and acetyl groups. Its Z-configuration at the imino bond is critical for stereochemical stability and intermolecular interactions. Structural determination of such compounds often employs X-ray crystallography refined via programs like SHELXL, a standard tool for small-molecule analysis .

Key structural features include:

  • 6-Methoxy group: Enhances electron density on the chromene ring, influencing reactivity and optical properties.
  • (2-Methoxyphenyl)imino group: The ortho-methoxy substituent may induce steric effects and alter conjugation compared to para-substituted analogues.

Properties

IUPAC Name

N-acetyl-6-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12(23)21-19(24)15-11-13-10-14(25-2)8-9-17(13)27-20(15)22-16-6-4-5-7-18(16)26-3/h4-11H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZPFPBGVDYSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with 2-methoxyaniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions in an anhydrous solvent such as ethanol, with piperidine acting as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Alkoxy Chain Effects : Ethoxy groups () increase hydrophobicity compared to methoxy, affecting solubility and mesomorphic behavior .

Electronic and Optical Properties

DFT calculations in fluorinated liquid crystals () demonstrate that alkoxy chain length and substituent electronegativity modulate optical bandgaps and carrier lifetimes. Although the target compound lacks fluorination, its 6-methoxy group likely reduces the bandgap compared to unsubstituted chromenes, as seen in ’s homologues .

Table 2: Hypothetical Optical Properties Based on Structural Analogues
Compound Type Substituent Influence Predicted Bandgap Trend Reference
6-Methoxy chromene (Target) Electron-donating OCH3 increases conjugation Lower than unsubstituted
8-Ethoxy chromene () Longer alkoxy chain may further reduce bandgap Lower than 6-methoxy
Fluorinated imino chromenes () Electron-withdrawing F atoms increase bandgap Higher than methoxy

Biological Activity

The compound (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the chromene class of derivatives. Chromenes are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is C20H18N2O5C_{20}H_{18}N_{2}O_{5}. The structure features a chromene core substituted with an acetyl group, methoxy groups, and an imine linkage, which contribute to its unique chemical properties.

Biological Activity Overview

Research indicates that (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide exhibits several biological activities:

  • Antimicrobial Properties :
    • Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Antioxidant Activity :
    • The compound demonstrates strong antioxidant capabilities, likely due to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anticancer Potential :
    • Preliminary studies suggest that (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms may involve modulation of signaling pathways related to cell proliferation and survival.

The biological effects of (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can be attributed to its interactions with specific enzymes and receptors:

  • Enzyme Modulation : The compound may interact with enzymes involved in oxidative stress and inflammation, leading to reduced levels of reactive oxygen species (ROS).
  • Receptor Binding : It may bind to specific receptors that regulate cell signaling pathways related to growth and apoptosis, thereby influencing cellular responses.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potent antibacterial properties.
  • Antioxidant Activity Assessment :
    • The DPPH free radical scavenging assay was employed to assess antioxidant activity. The compound exhibited an IC50 value of 30 µM, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on breast cancer cell lines showed that treatment with the compound at concentrations of 25 µM led to a 70% reduction in cell viability after 48 hours, suggesting significant anticancer potential.

Comparative Analysis

Property(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamideStandard Antioxidants
Antimicrobial MIC50 µg/mL against S. aureus and E. coliVaries by compound
Antioxidant IC5030 µMAscorbic Acid: 20 µM
Cytotoxicity70% reduction in breast cancer cells at 25 µMVaries by compound

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and Z-configuration of the imine group. Aromatic protons appear as multiplets in δ 6.5–8.0 ppm, while methoxy groups resonate at δ ~3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 423.15) .
  • X-ray Crystallography : Resolves spatial arrangement; SHELX software (via Mercury visualization) analyzes bond angles and torsional strain in the chromene core .

How should researchers design in vitro assays to screen its biological activity?

Basic Research Question

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Anti-inflammatory Potential : COX-2 inhibition assay using ELISA .
    Controls : Include positive controls (e.g., doxorubicin for anticancer, ibuprofen for anti-inflammatory) and solvent-only blanks .

How can computational modeling predict its electronic properties and target interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. B3LYP/6-31G(d) basis sets model charge distribution at methoxy and imine groups .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., EGFR kinase). The carboxamide group often forms hydrogen bonds with catalytic lysine residues .
    Validation : Compare docking scores with experimental IC₅₀ values to refine models .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

  • Comparative Assays : Re-test under standardized conditions (e.g., same cell line passages, serum concentrations) .
  • Structural Analysis : Verify compound purity (HPLC) and configuration (CD spectroscopy) to rule out enantiomeric impurities .
  • Meta-Analysis : Use PASS software to predict activity spectra and reconcile discrepancies (e.g., false positives in antimicrobial screens) .

What methods are effective for separating enantiomers or isolating the Z-isomer?

Advanced Research Question

  • Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phase .
  • Crystallization : Diethyl ether induces selective crystallization of the Z-isomer due to planar rigidity .
  • Dynamic Resolution : Enzymatic catalysis (lipases) to hydrolyze undesired enantiomers .

How to establish structure-activity relationships (SAR) for derivatives?

Advanced Research Question

  • Systematic Substitution : Replace methoxy groups with halogens or alkyl chains to assess steric/electronic effects on bioactivity .
  • QSAR Modeling : CoMFA/CoMSIA correlates substituent parameters (Hammett σ, π-values) with IC₅₀ data .
  • Pharmacophore Mapping : Identify essential motifs (e.g., imine linkage, carboxamide) using Discovery Studio .

What strategies improve solubility without compromising activity?

Advanced Research Question

  • Salt Formation : Hydrochloride salts increase aqueous solubility (test via shake-flask method) .
  • Co-Solvents : Use DMSO/PEG-400 mixtures in vitro; ensure <0.1% final concentration to avoid cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the hydroxyl group for hydrolytic activation .

How to assess metabolic stability in preclinical studies?

Advanced Research Question

  • Liver Microsomal Assays : Incubate with rat/human microsomes; quantify parent compound via LC-MS/MS over time .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Structural Modifications : Fluorine substitution at metabolically labile sites (e.g., para-methoxy) enhances stability .

What challenges arise in crystallographic analysis, and how to address them?

Advanced Research Question

  • Crystal Growth : Slow evaporation (acetone/water) at 4°C promotes single-crystal formation .
  • Disorder Handling : SHELXL refines disordered solvent molecules or substituents (e.g., methoxy groups) .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction of low-symmetry crystals .

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